5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of dichloro substituents on the pyridine ring and a triazole moiety attached to a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.
Attachment to Phenyl Group: The triazole moiety is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of Pyridine Carboxamide: The dichloro-substituted pyridine ring is synthesized separately, often through chlorination of a pyridine precursor. The final step involves coupling the triazole-phenyl intermediate with the dichloro-pyridine carboxylic acid derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to industrial processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially converting them to amines or other reduced forms.
Substitution: The dichloro groups on the pyridine ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases, including infections and possibly cancer.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in agricultural chemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, inhibiting their activity. The dichloro-pyridine structure may enhance its binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: Similar in having dichloro substituents and a heterocyclic structure.
4-Ethyl-1,2,4-triazole derivatives: Share the triazole moiety and exhibit similar biological activities.
Pyridine carboxamides: A broad class of compounds with varying substituents on the pyridine ring.
Uniqueness
What sets 5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide apart is the specific combination of its substituents, which confer unique chemical and biological properties. The presence of both dichloro and triazole groups enhances its reactivity and potential for diverse applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
5,6-dichloro-N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c1-2-23-9-20-22-15(23)10-4-3-5-12(6-10)21-16(24)11-7-13(17)14(18)19-8-11/h3-9H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXVKHPGFQTWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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